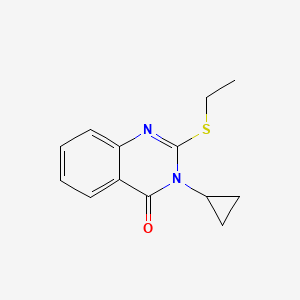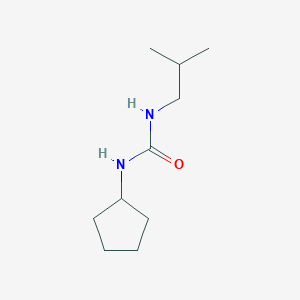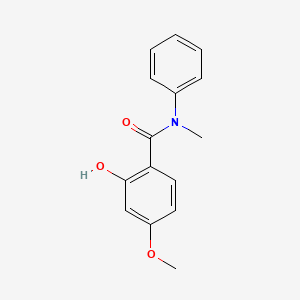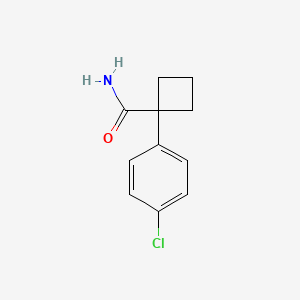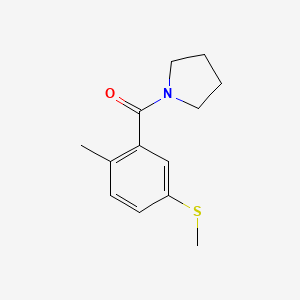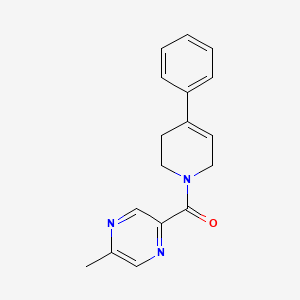
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPDPH, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and is being researched for its potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and memory in animal studies. (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have neuroprotective effects, which can help protect the brain from damage caused by various factors such as oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include its potential applications in the field of biochemistry and physiology. It has shown promising results in various studies and has potential for use in the treatment of various diseases. The limitations of using (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One potential direction is the development of new drugs based on the structure of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for the treatment of various diseases. Another potential direction is the study of the mechanism of action of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone to better understand its biochemical and physiological effects. Additionally, the potential side effects of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone need to be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) in the presence of a solvent such as dichloromethane (DCM). The resulting product is then purified by column chromatography to obtain pure (5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSYQKGMFFQHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylpyrazin-2-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

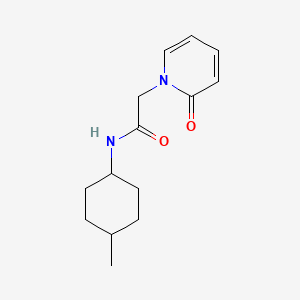
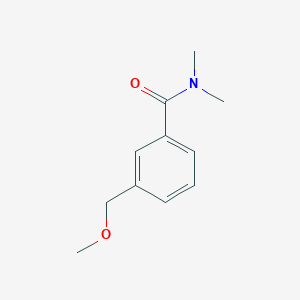



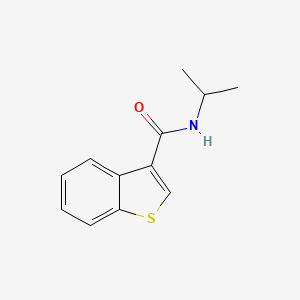
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

